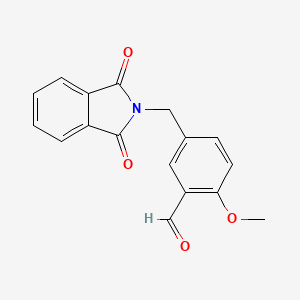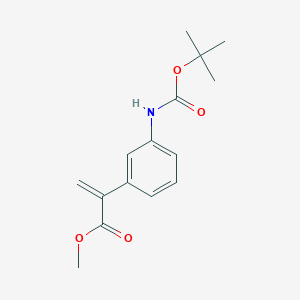
1-(4-Chlorobutyl)piperidin-2-one
描述
1-(4-Chlorobutyl)piperidin-2-one is an organic compound with a molecular formula of C9H16ClNO It is a derivative of piperidone, a six-membered lactam, and contains a chloro-substituted butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobutyl)piperidin-2-one typically involves the reaction of 4-chlorobutanoyl chloride with piperidone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the overall yield and purity of the compound.
化学反应分析
Types of Reactions
1-(4-Chlorobutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidone derivatives.
科学研究应用
1-(4-Chlorobutyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chlorobutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-1-butanol: A related compound with a similar chloro-substituted butyl group.
1-Bromo-4-chlorobutane: Another halogenated butyl derivative with different reactivity.
4-tert-Butyl-1-chlorobenzene: A compound with a similar chloro group but different structural framework.
Uniqueness
1-(4-Chlorobutyl)piperidin-2-one is unique due to its specific combination of a piperidone core and a chloro-substituted butyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC 名称 |
1-(4-chlorobutyl)piperidin-2-one |
InChI |
InChI=1S/C9H16ClNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2 |
InChI 键 |
QCNOBJGDYDNVRE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(=O)C1)CCCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Fluorophenyl)methyl]prop-2-enal](/img/structure/B8732323.png)






